REACTION_CXSMILES
|
[CH3:1][C:2](=[N:4][O:5][CH2:6][C:7]([OH:9])=O)[CH3:3].S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1>[CH3:1][C:2](=[N:4][O:5][CH2:6][C:7]([Cl:12])=[O:9])[CH3:3]
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Name
|
|
Quantity
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286 g
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Type
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reactant
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Smiles
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CC(C)=NOCC(=O)O
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Name
|
|
Quantity
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600 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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364 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 10 hours
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Duration
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10 h
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Type
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CUSTOM
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Details
|
Toluene and thionyl chloride were evaporated under vacuum
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)=NOCC(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |